molecular formula C10H12Cl2N4 B1468344 [4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride CAS No. 1211514-23-6

[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride

Cat. No.: B1468344
CAS No.: 1211514-23-6
M. Wt: 259.13 g/mol
InChI Key: WXOFORUHSBGWNA-UHFFFAOYSA-N
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Description

[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride typically involves the condensation of 4-aminopyrimidine with 4-pyridinecarboxaldehyde, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol, and reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the investigation of cellular processes and signaling pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new drugs for treating diseases.

Industry

Industrially, this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in the formulation of products with specific functions.

Mechanism of Action

The mechanism of action of [4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target and modulating biological pathways. This interaction can lead to various physiological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.

    Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties.

Uniqueness

[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wide range of reactions and interact with diverse biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

(4-pyridin-4-ylpyrimidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4.2ClH/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8;;/h1-6H,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOFORUHSBGWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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